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3-Propylheptanoic acid - 96185-13-6

3-Propylheptanoic acid

Catalog Number: EVT-451859
CAS Number: 96185-13-6
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Propylheptanoic acid is primarily synthesized in laboratories and industrial settings, as it does not have a significant natural occurrence. Its classification as a fatty acid places it within a broader category of organic compounds that are important in various biochemical processes and industrial applications.

Synthesis Analysis

The synthesis of 3-propylheptanoic acid can be achieved through several methods. One notable route involves the use of trans-2-hexenal as a starting material. The synthesis typically follows a multi-step process:

  1. First Step: The reaction occurs in benzene at ambient temperature for approximately 8 hours, yielding about 73% of the desired product.
  2. Second Step: Involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and hexane at -78 degrees Celsius for 30 minutes to facilitate further reaction steps.

This method highlights the importance of temperature control and solvent choice in optimizing yields during synthesis .

Molecular Structure Analysis

The molecular structure of 3-propylheptanoic acid features a straight-chain backbone consisting of seven carbon atoms (heptane) with a propyl group attached to the third carbon atom. This branching affects both its physical properties and biological activity.

  • Structural Formula: The structural representation can be denoted as follows:
CH3 CH2 4C C3H7)COOH\text{CH}_3\text{ CH}_2\text{ }_4\text{C C}_3\text{H}_7)\text{COOH}
  • Functional Groups: The presence of the carboxylic acid functional group (-COOH) is crucial for its reactivity and interaction in biological systems.
Chemical Reactions Analysis

3-Propylheptanoic acid can participate in various chemical reactions typical of carboxylic acids:

  1. Esterification: Reacts with alcohols to form esters, which are important in the production of fragrances and flavorings.
  2. Reduction: Can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield shorter-chain fatty acids or hydrocarbons.

These reactions are significant in both synthetic organic chemistry and industrial applications .

Mechanism of Action

The mechanism of action for 3-propylheptanoic acid primarily relates to its role as a fatty acid in biological systems. Fatty acids like 3-propylheptanoic acid undergo β-oxidation in cellular metabolism, which breaks down fatty acids into acetyl-CoA units that enter the citric acid cycle for energy production.

  • Energy Metabolism: The β-oxidation pathway involves sequential removal of two-carbon units from the fatty acid chain, which generates energy-rich molecules such as ATP.

This metabolic pathway underscores the compound's significance in energy metabolism and potential applications in biofuels or metabolic studies .

Physical and Chemical Properties Analysis

The physical properties of 3-propylheptanoic acid include:

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Approximately 210 degrees Celsius.
  • Solubility: Soluble in organic solvents but less soluble in water due to its hydrophobic nature.

Chemical properties include its reactivity with bases, acids, and alcohols, making it versatile for various chemical syntheses .

Applications

3-Propylheptanoic acid has several scientific applications:

  1. Chemical Synthesis: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  2. Biochemical Research: Investigated for its metabolic pathways and potential roles in energy production within biological systems.
  3. Flavoring Agents: Its ester derivatives are utilized in food and fragrance industries due to their pleasant odor profiles.

These applications highlight the compound's versatility and importance across multiple fields .

Synthetic Methodologies and Optimization

Novel Catalytic Strategies for Carboxylic Acid Functionalization

Recent advances in catalytic systems have revolutionized the synthesis of branched aliphatic carboxylic acids, with significant implications for 3-propylheptanoic acid production. Acidic ionic liquids, particularly triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]), demonstrate exceptional efficacy in solvent-free oxidation of aldehydes to carboxylic acids under mild conditions (60-80°C). This catalytic approach achieves near-quantitative yields (>98%) while eliminating traditional solvent waste streams and enabling straightforward catalyst recovery through liquid-phase separation [4]. The mechanism involves dual activation: proton donation from the acidic component enhances carbonyl electrophilicity while the ionic environment stabilizes transition states during nucleophilic oxidation.

Zeolitic Imidazolate Frameworks (ZIFs) functionalized with palladium-dodecatungstophosphoric acid (Pd-DTP) clusters represent another frontier, where the metal-acid synergy enables tandem acylation-hydrogenation sequences in a single reactor. These heterogeneous catalysts maintain structural integrity over multiple cycles due to their rhombic dodecahedron morphology, which prevents Pd leaching and preserves acid site density. This is particularly valuable for synthesizing branched-chain carboxylic acids through multifunctional cascade reactions without intermediate isolation [7].

Table 1: Advanced Catalytic Systems for Carboxylic Acid Synthesis

Catalyst TypeReaction ConditionsYield (%)Key Advantages
[Et₃NH][HSO₄]Solvent-free, 80°C, 3h>98Solvent elimination, recyclable
Pd-DTP@ZIF-8100°C, 20 bar H₂, 6h92Bifunctional acid/metal sites
Cu₃(BTC)₂-PyridineTHF, 70°C, 12h85Regioselective C-C coupling
Cs₂.⁵H₀.₅PW₁₂O₄₀/MCFToluene, 110°C, 8h89Mesoporous confinement effects

Regioselective Alkylation Techniques in Heptanoic Acid Derivatives

Controlling stereoelectronic outcomes during C-C bond formation at the β-carbon of heptanoic acid derivatives remains pivotal for 3-propylheptanoic acid synthesis. The malonic ester synthesis provides a robust platform, where diethyl malonate undergoes sequential alkylations with n-propyl and butyl halides under alkaline conditions (NaOEt/EtOH). This methodology exploits the enhanced acidity (pKₐ ∼13) of α-protons in malonate systems, generating stabilized enolates that participate in Sₙ2 reactions with primary alkyl halides. Subsequent hydrolysis-decarboxylation under acidic conditions delivers the target 3-disubstituted heptanoic acid with precise regiocontrol [5]. Critical optimization involves:

  • Halide selection: Unactivated alkyl bromides preferred over chlorides for kinetics; iodides avoided due to competing elimination
  • Order of addition: Sequential introduction of propyl before butyl groups minimizes steric interference
  • Solvent modulation: Anhydrous ethanol balances enolate stability and halide solubility

Grignard addition to α,β-unsaturated esters offers a complementary approach, where sec-butyl crotonate reacts with n-propylmagnesium bromide under CuCl catalysis (1.4 mol%). This method delivers 3-propylheptanoic acid precursors in 80-85% yield by suppressing dialkylation through controlled addition rates (3 hours) and sub-zero temperature maintenance (-10 to 0°C). The copper catalyst facilitates single-electron transfer mechanisms, enhancing chemo- and regioselectivity toward 1,4-addition products [1] [8].

Table 2: Alkylation Performance in Heptanoic Acid Synthesis

Alkyl HalideBase/MediumTemperatureReaction TimeYield (%)Byproduct Formation
n-Propyl bromideNaOEt/EtOH25°C12h78<5% dialkylation
n-Butyl iodidet-BuOK/DMF0°C2h6515% elimination
Allyl chlorideNaH/THF-78°C1h82<3% isomerization
Benzyl bromideLDA/THF-HMPA-40°C4h91Negligible

Continuous Flow Reactor Systems for Scalable Production

Microreactor technology has transformed hazardous intermediate handling in 3-propylheptanoic acid synthesis, particularly during exothermic transformations. Falling film microreactors (FFMRs) enable precise thermal management during Grignard carboxylation sequences, reducing reaction times from hours to minutes while maintaining isothermal conditions. The system achieves:

  • Enhanced mass transfer: 10³-10⁴ W/m³ energy dissipation rates versus 10-100 W/m³ in batch reactors
  • Suppressed byproducts: Residence time control ≤2 minutes prevents polyalkylation
  • CO₂ utilization efficiency: >95% gas-liquid contact versus ≤70% in stirred tanks [3]

For decarboxylative steps, coiled tube-in-tube reactors provide superior pressure control (≤20 bar) during Kolbe-Schmitt reactions, where traditional batch processes exhibit erratic exotherms. Integrated membrane separators continuously remove water from esterification mixtures, shifting equilibrium toward ethyl 3-propylheptanoate formation (conversion increase: 68% → 93%). Recent scale-up demonstrations produced kilogram quantities using numbered-up microreactor arrays with real-time FTIR monitoring, establishing the feasibility for multi-ton manufacturing [6].

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Synthesis

Environmental metrics in 3-propylheptanoic acid production have improved dramatically through solventless operation and catalytic recycling. The aldehyde oxidation route circumvents traditional halogenated solvents by employing [Et₃NH][HSO₄] as both catalyst and reaction medium, reducing E-factor (kg waste/kg product) from 8.2 to 0.3. Key developments include:

  • Energy integration: Reaction heat from exothermic oxidation (ΔH = -220 kJ/mol) drives product distillation
  • Microwave assistance: 30% energy reduction in decarboxylation steps versus conductive heating
  • Biobased precursors: 2-Ethylhexanal from aldol condensation of n-butanal provides atom-economic pathway [4]

Solid acid catalysts like dodecatungstophosphoric acid immobilized on ZIF-8 (DTP@ZIF-8) enable esterification without water-sensitive reagents. This approach avoids stoichiometric activating agents (e.g., SOCl₂ for acid chloride formation), instead utilizing benzoic anhydride as benign acylating agent. Catalyst lifetime exceeds 200 hours in fixed-bed configurations due to hydrophobic pore environments that prevent active site hydration. Life cycle analysis confirms 40% reduction in cumulative energy demand versus batch processes with homogeneous acids [7].

Table 3: Environmental Impact Assessment of Synthetic Routes

Synthetic RoutePMIE-FactorEnergy Intensity (MJ/kg)Carbon Footprint (kg CO₂-eq/kg)
Malonic ester alkylation18.717.22869.8
Grignard-carboxylation batch23.121.532012.3
Flow aldehyde oxidation3.22.11153.1
Catalytic esterification/hydrogenation5.74.31424.6

PMI: Process Mass Intensity (total mass in/total mass out)

Properties

CAS Number

96185-13-6

Product Name

3-Propylheptanoic acid

IUPAC Name

3-propylheptanoic acid

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-5-7-9(6-4-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)

InChI Key

GTZIRUJXPHARLG-UHFFFAOYSA-N

SMILES

CCCCC(CCC)CC(=O)O

Canonical SMILES

CCCCC(CCC)CC(=O)O

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